molecular formula C10H6ClNO2S B1461115 5-Chloro-6-thiophen-2-ylnicotinic acid CAS No. 2091575-79-8

5-Chloro-6-thiophen-2-ylnicotinic acid

Cat. No. B1461115
CAS RN: 2091575-79-8
M. Wt: 239.68 g/mol
InChI Key: GOHHHGXEPNPZDO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, without specific information on “5-Chloro-6-thiophen-2-ylnicotinic acid”, it’s challenging to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure . Without specific data, it’s difficult to provide a detailed analysis.

Scientific Research Applications

Antimycobacterial Activity

A notable application of 5-Chloro-6-thiophen-2-ylnicotinic acid derivatives is in the development of antimycobacterial agents. Researchers synthesized novel carboxamides that demonstrated promising activity against Mycobacterium tuberculosis with low cytotoxicity profiles. This work underscores the potential of such compounds in tuberculosis treatment, emphasizing the synthesis of this compound as a crucial intermediate step (Marvadi et al., 2020).

Dual Inhibitors of Tuberculosis and Influenza Virus

Another significant application involves the synthesis of dual inhibitors targeting both tuberculosis and influenza virus. Compounds synthesized from this compound showed potent antitubercular activity and moderate antiviral activity against the influenza virus, presenting a novel approach to tackling co-infections (Marvadi et al., 2019).

Dye-Sensitized Solar Cell Applications

Research into organic sensitizers for dye-sensitized solar cells has also incorporated derivatives of this compound. These compounds, engineered at the molecular level, have been tested in solar cells, demonstrating significant incident photon-to-current conversion efficiencies. This highlights the potential of such derivatives in enhancing solar energy conversion (Hagberg et al., 2008).

Antimicrobial Agents

The chemical scaffold of this compound has been explored for developing new antimicrobial agents. Compounds synthesized from this chemical backbone have shown significant biofilm inhibition activities against marine bacteria, suggesting their potential in managing biofilm-associated infections (Benneche et al., 2011).

Safety and Hazards

Without specific safety data for “5-Chloro-6-thiophen-2-ylnicotinic acid”, it’s hard to provide a detailed safety and hazard analysis .

Future Directions

Based on a paper I found, thiophene and nicotinic acid derivatives have been studied for their potential applications, suggesting that “5-Chloro-6-thiophen-2-ylnicotinic acid” and similar compounds could have interesting properties worth exploring in future research .

Mechanism of Action

properties

IUPAC Name

5-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHHHGXEPNPZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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